4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline
Description
4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline is a heterocyclic compound featuring an indazole core substituted with methoxy groups at positions 5 and 6, coupled to a diethylaniline moiety via a para-substituted phenyl ring. The indazole scaffold is notable for its planar aromatic structure, which facilitates π-conjugation, while the diethylaniline group acts as a strong electron donor. This compound is hypothesized to exhibit unique photophysical and electronic properties due to its push-pull architecture, where the methoxy-indazole system may serve as an electron acceptor . Such structural motifs are common in materials science and medicinal chemistry, particularly in the design of fluorescent dyes, organic semiconductors, and bioactive molecules .
Properties
CAS No. |
58522-42-2 |
|---|---|
Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(5,6-dimethoxyindazol-2-yl)-N,N-diethylaniline |
InChI |
InChI=1S/C19H23N3O2/c1-5-21(6-2)15-7-9-16(10-8-15)22-13-14-11-18(23-3)19(24-4)12-17(14)20-22/h7-13H,5-6H2,1-4H3 |
InChI Key |
DBMFWFHKBAAZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C=C3C=C(C(=CC3=N2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Aniline Moiety: The final step involves coupling the indazole core with N,N-diethylaniline through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, palladium catalysts.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indazole and aniline derivatives.
Scientific Research Applications
4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 4-(4,6-Dichloro-1,3,5-triazin-2-yl)-N,N-diethylaniline
- Structure : Contains a triazine ring instead of indazole, with chlorine substituents at positions 4 and 4.
- Key Differences: The triazine core is more electron-deficient than indazole, enhancing its acceptor strength in push-pull systems . Functionalization at triazine positions 4 and 6 allows covalent linkage to other groups (e.g., amino acids), enabling tunable photophysical properties .
- Synthesis : Prepared via reaction of cyanuric chloride with N,N-diethylaniline at 70°C under dry nitrogen .
2.1.2 (E)-4-[(3,5-Dimethylisoxazol-4-yl)diazenyl]-N,N-diethylaniline
- Structure : Features an isoxazole-diazenyl group instead of indazole.
- Key Differences :
2.1.3 Borane-N,N-diethylaniline Complex
- Structure : Borane adduct of N,N-diethylaniline.
- Key Differences :
Photophysical Properties
- Key Insights :
Thermodynamic and Solubility Properties
- N,N-Diethylaniline : Boiling point = 211–213°C; soluble in organic solvents .
- Target Compound : Expected to have higher molecular weight and lower volatility than N,N-diethylaniline. Methoxy groups may enhance solubility in polar solvents .
Research Findings and Challenges
- Gaps in Data: Limited direct evidence on the target compound’s synthesis and bioactivity. Structural analogs suggest plausible routes and properties .
- Key Challenges :
Biological Activity
4-(5,6-Dimethoxy-2H-indazol-2-yl)-N,N-diethylaniline is a compound with significant potential in biological research and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C19H23N3O2
- CAS Number : 4064-97-5
This structure includes an indazole moiety, which is known for its diverse biological activities, including anti-cancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit:
- Antioxidant Activity : Indazole derivatives can scavenge free radicals, potentially reducing oxidative stress in cells.
- Anticancer Properties : Some studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : There is evidence that certain indazole derivatives may protect neuronal cells from damage.
Biological Activity Data
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against neuronal damage |
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death.
- Neuroprotection Study : In a model of neurodegeneration, the compound was found to reduce cell death by inhibiting oxidative stress markers. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antioxidant Mechanism Exploration : Research demonstrated that the compound effectively reduced lipid peroxidation in vitro, indicating its role as a potent antioxidant. This activity was assessed using assays measuring malondialdehyde (MDA) levels in treated cells versus untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
